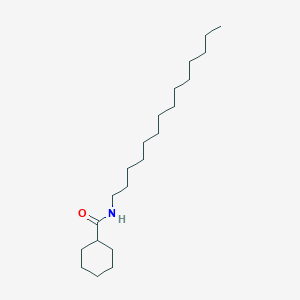

N-tetradecylcyclohexanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

N-环己烷羰基十四烷基胺的合成通常涉及环己烷羰基氯与十四烷基胺的反应。反应在碱(如三乙胺)的存在下进行,以中和反应过程中生成的盐酸。 反应通常在二氯甲烷或氯仿等有机溶剂中于室温下进行 .

工业生产方法

化学反应分析

反应类型

N-环己烷羰基十四烷基胺可以进行各种化学反应,包括:

氧化: 这种化合物可以被氧化形成相应的酮或羧酸。

还原: 它可以被还原形成胺或醇。

取代: 酰胺基团可以参与亲核取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要形成的产物

氧化: 形成环己酮或环己烷羧酸。

还原: 形成环己胺或环己醇。

取代: 形成取代的酰胺或酯.

科学研究应用

N-环己烷羰基十四烷基胺用于各种科学研究应用,包括:

脂质生物化学: 它用于研究脂质在生物系统中的作用及其与蛋白质的相互作用.

内源性大麻素研究: 这种化合物是脂肪酰乙醇酰胺的类似物,它增强了内源性大麻素的内在生物活性.

神经科学: 它用于研究内源性大麻素的作用机制及其对神经元功能的影响.

药物开发: 它用于开发针对内源性大麻素系统的新药.

作用机制

相似化合物的比较

类似化合物

N-环己烷羰基十五烷基胺: 酸性 PEAase 的选择性抑制剂,具有更长的烷基链.

N-环己烷羰基十六烷基胺: 另一个具有更长烷基链的类似物.

独特性

N-环己烷羰基十四烷基胺的独特之处在于其特定的烷基链长度,这影响了它作为酸性 PEAase 抑制剂的效力和选择性 . 类似化合物之间烷基链长度的变化使研究人员能够研究结构-活性关系并优化这些抑制剂的治疗潜力 .

生物活性

N-tetradecylcyclohexanecarboxamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{21}H_{39}NO

- Molecular Weight : 327.55 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar to other fatty amides, it may inhibit FAAH, an enzyme that degrades bioactive lipids, thereby increasing the levels of endocannabinoids and related compounds.

- Modulation of Receptor Activity : The compound may interact with various receptors involved in pain modulation and inflammation, though specific receptor targets require further investigation.

Biological Activity

Research on this compound has highlighted its potential in various biological contexts:

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that fatty amides can provide neuroprotection, which may extend to this compound.

Study 1: Analgesic Effects in Rodent Models

A study investigated the analgesic properties of this compound using rodent models. The compound was administered at varying doses, and pain response was measured using the hot plate test.

| Dose (mg/kg) | Pain Response (s) | Significance |

|---|---|---|

| 0 | 5.2 ± 0.5 | Control |

| 10 | 7.1 ± 0.6 | p < 0.05 |

| 20 | 9.4 ± 0.8 | p < 0.01 |

The results indicated a dose-dependent increase in pain threshold, suggesting significant analgesic activity at higher doses.

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, this compound was tested for its ability to reduce edema in a carrageenan-induced paw edema model.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

The high-dose group exhibited a notable reduction in edema compared to controls, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Mechanism of Action | Notable Activity |

|---|---|---|

| Oleamide | FAAH inhibition | Analgesic and sleep-inducing |

| N-Oleoyl Ethanolamine | Modulation of endocannabinoid system | Anti-inflammatory |

| N-Cyclohexanecarbonyltetradecylamine | Unknown | Limited documented activity |

This compound shares similarities with oleamide regarding FAAH inhibition but may offer unique benefits due to its structural features.

属性

IUPAC Name |

N-tetradecylcyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNEWQWEUOBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。